molecular formula C7H9N5O2 B024098 1-Amino-3,7-dimethylpurine-2,6-dione CAS No. 81281-47-2

1-Amino-3,7-dimethylpurine-2,6-dione

Cat. No.: B024098
CAS No.: 81281-47-2
M. Wt: 195.18 g/mol
InChI Key: NAVLIYUAMBPQRQ-UHFFFAOYSA-N
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Description

. It belongs to the class of methylxanthines, which are known for their stimulant effects. Theophylline has a long history of use in medicine, particularly for its bronchodilator properties, making it a valuable compound in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Biochemical Analysis

Biochemical Properties

1-Amino-3,7-dimethylpurine-2,6-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it forms co-crystals with carboxylic acids . The nature of these interactions involves hydrogen bonds and hydrophobic interactions .

Molecular Mechanism

The molecular mechanism of this compound is complex and involves several interactions at the molecular level. It has been found to inhibit SIRT1, SIRT2, SIRT3, and SIRT5, which are a family of NAD±dependent deacetylases . These interactions involve hydrophobic interactions and are validated by site-directed mutagenesis of SIRT3 and structure–activity relationship analysis of the inhibitors .

Dosage Effects in Animal Models

This compound has shown significant analgesic and anti-inflammatory activities in several animal models of pain and inflammation . The effects of different dosages in these animal models have not been thoroughly studied.

Metabolic Pathways

This compound is involved in the metabolic pathway of purine degradation . It is created from guanine by guanine deaminase and from hypoxanthine by xanthine oxidoreductase . It is also converted to uric acid by the action of the xanthine oxidase enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-3,7-dimethylpurine-2,6-dione can be achieved through various synthetic routes. One common method involves the methylation of xanthine derivatives. The reaction typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the methylation process .

Industrial Production Methods

Industrial production of theophylline often involves the extraction of the compound from natural sources such as tea leaves and cocoa beans. The extraction process includes steps like solvent extraction, purification, and crystallization to obtain the pure compound. Additionally, chemical synthesis methods are employed on a larger scale to meet the demand for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

1-Amino-3,7-dimethylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives. For example, oxidation with potassium permanganate can yield 1,3-dimethyluric acid.

    Reduction: Reduction reactions can convert theophylline into its corresponding dihydro derivatives.

    Substitution: The amino group at position 1 can undergo substitution reactions with various electrophiles, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 1,3-Dimethyluric acid.

    Reduction: Dihydrotheophylline derivatives.

    Substitution: Various N-substituted theophylline derivatives.

Scientific Research Applications

1-Amino-3,7-dimethylpurine-2,6-dione has a wide range of scientific research applications:

    Chemistry: Used as a starting material for the synthesis of various xanthine derivatives.

    Biology: Studied for its effects on cellular metabolism and enzyme activity.

    Medicine: Extensively used in the treatment of respiratory diseases due to its bronchodilator properties. It is also being researched for its potential anti-inflammatory and immunomodulatory effects.

    Industry: Utilized in the production of pharmaceuticals and as a standard reference material in analytical chemistry

Comparison with Similar Compounds

1-Amino-3,7-dimethylpurine-2,6-dione is similar to other methylxanthines such as caffeine and theobromine. it has unique properties that distinguish it from these compounds:

    Caffeine: While both theophylline and caffeine are stimulants, theophylline has a more pronounced bronchodilator effect, making it more suitable for respiratory treatments.

    Theobromine: Theobromine is less potent as a central nervous system stimulant compared to theophylline but has similar bronchodilator properties.

List of Similar Compounds

  • Caffeine (1,3,7-Trimethylxanthine)
  • Theobromine (3,7-Dimethylxanthine)
  • Paraxanthine (1,7-Dimethylxanthine)
  • Aminophylline (a complex of theophylline and ethylenediamine).

Properties

IUPAC Name

1-amino-3,7-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O2/c1-10-3-9-5-4(10)6(13)12(8)7(14)11(5)2/h3H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVLIYUAMBPQRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30321018
Record name 1-Amino-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30321018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81281-47-2
Record name NSC367963
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367963
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Amino-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30321018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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